3-Hydroxy-4-methoxybenzenepropanoic acid

Vue d'ensemble

Description

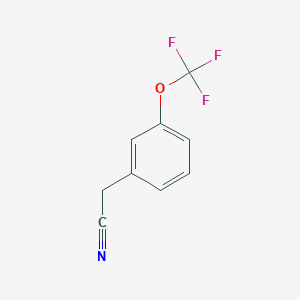

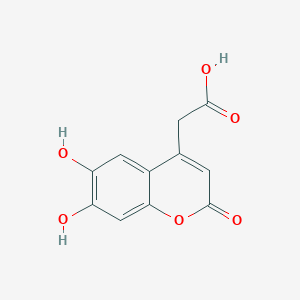

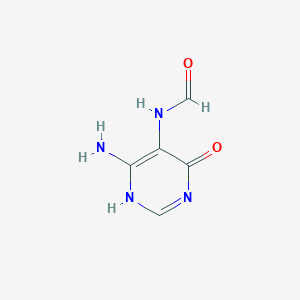

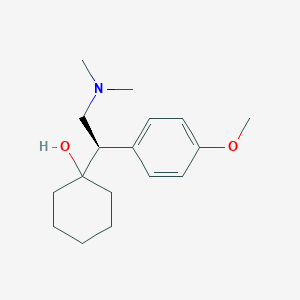

3-Hydroxy-4-methoxybenzenepropanoic acid, also known as Dihydroferulic acid or Dihydroconiferylate, is classified as a member of the phenylpropanoic acids . It has a molecular formula of C10H12O4 .

Molecular Structure Analysis

The molecular weight of 3-Hydroxy-4-methoxybenzenepropanoic acid is 196.200 Da . The IUPAC Standard InChI is InChI=1S/C16H28O4Si2/c1-18-14-10-8-13 (12-15 (14)19-21 (2,3)4)9-11-16 (17)20-22 (5,6)7/h8,10,12H,9,11H2,1-7H3 .Physical And Chemical Properties Analysis

3-Hydroxy-4-methoxybenzenepropanoic acid has a density of 1.3±0.1 g/cm3, a boiling point of 378.8±27.0 °C at 760 mmHg, and a flash point of 152.2±17.2 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Applications De Recherche Scientifique

Pharmacokinetics

This compound is one of the end-products from gut microbiota from dietary polyphenols, which might contribute to their health benefits . A study investigated the absorption, metabolism, and tissue accumulation of this compound in Sprague-Dawley (SD) rats . The study demonstrated that orally administered compound in SD rats undergoes rapid metabolism and wide tissue distribution .

Antioxidant Activity

This compound is a caffeine metabolite which showed high antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Biomarker for Coffee Consumption

It is a very sensitive biomarker for the consumption of relatively small amount of coffee . This means that the presence of this compound in the body can indicate the consumption of coffee.

Inhibition of Prostaglandin E2 Production

This compound can be used to inhibit prostaglandin E2 production . Prostaglandin E2 is a lipid compound that plays a role in inflammation and is found in high concentrations in areas of tissue damage or inflammation.

Antidiabetic Properties

Several beneficial effects of this compound have been suggested, such as antidiabetic properties . This means that it could potentially be used in the treatment or management of diabetes.

Anticancer Activities

This compound has also been suggested to have anticancer activities . This means that it could potentially be used in cancer treatment or prevention.

Cognitive Function Improvement

In addition to the above, this compound has been suggested to improve cognitive function in animal models and human studies . This means that it could potentially be used in the treatment or management of cognitive disorders.

Mécanisme D'action

Target of Action

3-(3-Hydroxy-4-methoxyphenyl)propanoic acid, also known as Dihydroisoferulic acid or 3-Hydroxy-4-methoxybenzenepropanoic acid, primarily targets the prostaglandin E2 (PGE2) production pathway . PGE2 is a bioactive lipid that plays a crucial role in inflammation and other physiological processes.

Mode of Action

The compound interacts with its target by inhibiting the production of PGE2 . This inhibition can lead to a decrease in inflammation and other related physiological changes.

Biochemical Pathways

The affected pathway is the prostaglandin synthesis pathway , specifically the production of PGE2 . Downstream effects of inhibiting PGE2 production can include reduced inflammation and potentially beneficial effects on conditions such as diabetes, cancer, and cognitive function .

Pharmacokinetics

It is known that the compound is a metabolite produced by the gut microbiota , suggesting that its bioavailability may be influenced by factors such as diet and the composition of the gut microbiota.

Result of Action

The molecular and cellular effects of 3-(3-Hydroxy-4-methoxyphenyl)propanoic acid’s action include a decrease in PGE2 production, leading to potential anti-inflammatory effects . Additionally, several beneficial effects of the compound have been suggested, such as antidiabetic properties, anticancer activities, and cognitive function improvement .

Action Environment

The action, efficacy, and stability of 3-(3-Hydroxy-4-methoxyphenyl)propanoic acid can be influenced by various environmental factors. For instance, the compound is a metabolite produced by the gut microbiota from dietary polyphenols , suggesting that diet and gut microbiota composition can impact its production and subsequent effects

Propriétés

IUPAC Name |

3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIJTQFTLXXGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70150425 | |

| Record name | 3-Hydroxy-4-methoxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-4-methoxybenzenepropanoic acid | |

CAS RN |

1135-15-5 | |

| Record name | 3-(3-Hydroxy-4-methoxyphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-methoxybenzenepropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-4-methoxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1135-15-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-4-METHOXYBENZENEPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AC7M5U2UE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can you tell me about the presence and formation of DHiFA in the human body?

A1: DHiFA is not directly consumed but is formed through the metabolism of other phenolic compounds, notably hydroxycinnamic acids, found in foods like coffee. [] These compounds undergo extensive degradation in the colon by gut microbiota. [] The gut microbiota transform these compounds into DHiFA and other related metabolites like dihydroferulic acid (DHFA) and dihydrocaffeic acid (DHCA). [] Interestingly, DHiFA, along with DHFA and DHCA, constitute a significant portion of the circulating metabolites after coffee consumption. []

Q2: Is there a difference in how DHiFA is absorbed compared to the compounds it originates from?

A2: Yes, there are differences. Research indicates that while DHiFA itself shows good transport across Caco-2 cells (an in vitro model of intestinal absorption), it's not the main bioavailable form after consuming compounds like hesperidin. [] Human studies show that hesperetin conjugates, not the smaller phenolic breakdown products like DHiFA, are the primary forms found in plasma and urine. [] This suggests that absorption and elimination processes in the body might favor certain forms of these metabolites.

Q3: Have scientists been able to synthesize DHiFA and related compounds to study them more effectively?

A3: Yes, researchers have successfully synthesized DHiFA, its glucuronide conjugate (dihydroisoferulic acid 3'-O-glucuronide), and a range of other hydroxycinnamic acid sulfates and glucuronides. [, ] This achievement was particularly important for caffeic acid and 3,4-dihydroxyphenylpropionic acid derivatives, including their sulfate conjugates, which are challenging to prepare selectively. [] These synthesized compounds serve as crucial analytical standards, allowing for accurate identification and quantification of these metabolites in biological samples. [, ]

Q4: Can you tell me about the potential benefits of DHiFA on bone health?

A4: While the provided research doesn't specifically focus on DHiFA's effects on bone health, a study on Drynaria fortunei, a plant traditionally used in Chinese medicine for bone fracture treatment, revealed the presence of DHiFA. [] Interestingly, several phenylpropanoids isolated alongside DHiFA in this plant extract showed an ability to promote the proliferation of rat osteoblastic UMR 106 cells. [] This finding suggests that further research is warranted to explore the specific role of DHiFA in bone health.

Q5: How do researchers measure and study the metabolism of DHiFA and similar compounds?

A5: Various techniques are employed to investigate DHiFA metabolism. High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is commonly used to quantify DHiFA and related metabolites in biological samples like plasma and urine. [] Ex vivo incubation of fecal samples with precursor compounds like 5-O-caffeoylquinic acid (5-CQA) allows researchers to study the metabolic activity of gut microbiota and measure the production of DHiFA and other breakdown products. [] Advanced analytical techniques, like HPLC coupled with a CoulArray® detector, are used for precise quantification of these metabolites in complex biological matrices. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)